molecular formula C23H25FN2O6S B2534596 methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 941917-31-3

methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2534596
CAS No.: 941917-31-3
M. Wt: 476.52
InChI Key: XMKQWDLAVQLXCH-BZZOAKBMSA-N
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Description

Methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole core, a fluorine atom, and multiple ethoxy groups

Preparation Methods

The synthesis of methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Triethoxybenzoyl Group: This step involves the reaction of the benzothiazole intermediate with 3,4,5-triethoxybenzoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step is the esterification of the resulting compound with methyl chloroacetate under basic conditions.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its benzothiazole core, which is known for various biological activities.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It may be employed in studies investigating the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atom and the benzothiazole core could play crucial roles in binding to the target molecules, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of methyl 2-[(2Z)-6-fluoro-2-[(3,4,5-triethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

IUPAC Name

methyl 2-[6-fluoro-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O6S/c1-5-30-17-10-14(11-18(31-6-2)21(17)32-7-3)22(28)25-23-26(13-20(27)29-4)16-9-8-15(24)12-19(16)33-23/h8-12H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKQWDLAVQLXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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